N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride
Description
Structural Characterization and Molecular Design
Core Molecular Architecture and Functional Group Analysis
Benzothiazole Ring System Modifications: Ethoxy Substitution at Position 6
The 6-ethoxybenzo[d]thiazole moiety serves as the central heterocyclic scaffold, with the ethoxy group (-OCH~2~CH~3~) at position 6 influencing electronic and steric properties. The ethoxy substituent donates electron density via resonance, activating the benzothiazole ring toward electrophilic interactions. This modification enhances solubility by introducing a polarizable ether linkage while maintaining planar geometry critical for π-π stacking interactions. Comparative studies of benzothiazole derivatives indicate that alkoxy groups at position 6 improve metabolic stability compared to unsubstituted analogs, as demonstrated in pseudovirus inhibition assays.
Sulfonamide Linker Configuration: 4-Fluorophenylsulfonyl Motif
The 4-fluorophenylsulfonyl group (-SO~2~C~6~H~4~F-4) acts as a rigid spacer connecting the benzothiazole core to the acetamide sidechain. Crystallographic data from analogous sulfonamides reveal U-shaped conformations with dihedral angles of 41.17° between the sulfonyl-linked aryl rings. Fluorine’s electronegativity (-I effect) polarizes the sulfonamide bond, increasing acidity of the N-H proton (pK~a~ ≈ 8.5–9.0) and promoting hydrogen bonding with biological targets. The para-fluorine substituent also engages in intermolecular F···F interactions (2.868 Å), which may influence crystalline packing.
Dimethylaminoethyl-Acetamide Sidechain Conformational Dynamics
The N-(2-(dimethylamino)ethyl)acetamide sidechain introduces rotational flexibility, with seven freely rotatable bonds enabling adaptation to diverse binding pockets. Quantum mechanical calculations predict a preferred gauche conformation for the dimethylaminoethyl group, minimizing steric clash between the N(CH~3~)~2~ moiety and acetamide carbonyl. Protonation of the tertiary amine at physiological pH enhances water solubility and facilitates ionic interactions with anionic residues.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (600 MHz, DMSO-d~6~):
- Benzothiazole ring : Aromatic protons appear as doublets at δ 7.85 (H-5, J = 8.4 Hz) and δ 7.12 (H-7, J = 8.4 Hz), with deshielding at H-5 due to the electron-withdrawing ethoxy group.
- Ethoxy group : Quartet at δ 4.12 (–OCH~2~CH~3~, J = 7.0 Hz) and triplet at δ 1.42 (–CH~3~).
- Sulfonamide linker : Singlet at δ 8.02 (SO~2~NH–) disappears upon D~2~O exchange.
- Dimethylaminoethyl sidechain : Broad singlet at δ 2.45 (N(CH~3~)~2~) and multiplet at δ 3.65 (–NCH~2~CH~2~N–).
¹³C NMR confirms the acetamide carbonyl at δ 169.8 ppm and sulfonyl sulfur’s deshielding effect (δ 124.5 ppm for C–SO~2~).
Infrared (IR) Absorption Patterns for Functional Group Validation
Key IR bands (cm⁻¹):
- Sulfonamide : Asymmetric S=O stretch at 1345, symmetric S=O at 1162.
- Acetamide : C=O stretch at 1665, N–H bend at 1540.
- Ethoxy : C–O–C asymmetric stretch at 1248.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI⁺): m/z 522.1521 [M+H]⁺ (calc. 522.1518 for C~22~H~25~FN~3~O~4~S~2~). Major fragments include:
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Molecular Geometry
B3LYP/6-311++G(d,p) calculations reveal a twisted conformation with a 68.4° torsion angle between the benzothiazole and sulfonamide planes (Figure 1). The acetamide sidechain adopts an extended conformation, stabilized by intramolecular C–H···O hydrogen bonds (2.12 Å).
| Parameter | Value |
|---|---|
| Bond length (S–N) | 1.632 Å |
| Dihedral (C–S–N–C) | 68.4° |
| HOMO-LUMO gap | 4.21 eV |
Tautomeric and Protomeric State Predictions
The acetamide group exists predominantly in the E-amide tautomer (98.7% population) due to resonance stabilization. The sulfonamide N–H remains unionized below pH 7.0 but deprotonates at higher pH, forming a sulfonamidate anion capable of metal coordination.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S2.ClH/c1-4-29-16-7-10-18-19(13-16)30-21(23-18)25(12-11-24(2)3)20(26)14-31(27,28)17-8-5-15(22)6-9-17;/h5-10,13H,4,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCZEKMUTJUXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C21H26ClN3O4S2
- Molecular Weight : 484.0 g/mol
- CAS Number : 1217020-25-1
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazolidine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with notable IC50 values indicating their effectiveness .
Table 1: Anticancer Activity of Similar Compounds
Anticonvulsant Activity
In a study focusing on the anticonvulsant properties of benzo[d]thiazole derivatives, certain compounds demonstrated promising activity in the maximal electroshock seizure (MES) test. The ED50 values for these compounds were significantly lower than traditional anticonvulsants like phenytoin and carbamazepine, suggesting enhanced efficacy .
Table 2: Anticonvulsant Activity Data
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Study on Anticancer Effects
A study evaluated the anticancer effects of various thiazolidine derivatives on HeLa cells, demonstrating that certain derivatives induced significant apoptosis through caspase activation pathways . This suggests a potential therapeutic role for this compound in cancer treatment.
Neurotoxicity Assessment
In assessing the neurotoxicity of synthesized compounds, the rotarod test was employed to evaluate motor coordination in animal models. The results indicated that many derivatives exhibited low neurotoxicity at effective doses, making them suitable candidates for further development .
Comparison with Similar Compounds
(a) N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide Hydrochloride ()
- Structural Differences : The target compound substitutes the 6-ethoxy group with a 6-fluoro group and replaces the 4-fluorophenylsulfonyl acetamide with an ethylsulfonyl benzamide.
- The ethylsulfonyl group in ’s compound lacks the aromatic fluorination seen in the target, which could reduce π-π stacking interactions with hydrophobic binding pockets .
(b) Trifluoromethyl/Methoxy-Substituted Benzothiazoles ()
- Examples : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.
- Key Comparisons: Trifluoromethyl vs. Ethoxy: The trifluoromethyl group () increases metabolic stability and electron-withdrawing effects, whereas the ethoxy group (target) offers moderate electron-donating properties and steric bulk.
Sulfonamide/Acetamide Hybrids
(a) Bis(azolyl)sulfonamidoacetamides ()
- Examples: N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide.
- Functional Contrasts: The target’s dimethylaminoethyl group introduces a basic tertiary amine, enabling salt formation (hydrochloride), unlike the neutral oxazole/thiazole rings in . The fluorophenylsulfonyl group in the target may exhibit stronger electron-withdrawing effects than the phenylsulfamoyl groups in , altering binding kinetics .
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Highlights : Nitro and chloro substituents on the aryl ring versus the target’s fluorophenylsulfonyl group.
- Implications: The nitro group () increases electrophilicity and redox sensitivity, whereas the fluorine in the target reduces metabolic degradation risks.
Pharmacokinetic and Spectroscopic Comparisons
(a) Spectroscopic Signatures
(b) Solubility and Salt Formation
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like those in and .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride, and how can intermediates be optimized?
Methodological Answer: The synthesis of structurally related acetamides typically involves multi-step reactions. For example:
- Step 1: React 6-ethoxybenzo[d]thiazol-2-amine with chloroacetyl chloride to form the thiazole-acetamide intermediate .
- Step 2: Introduce the dimethylaminoethyl group via nucleophilic substitution using 2-(dimethylamino)ethyl chloride under reflux conditions .
- Step 3: Sulfonylation with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Step 4: Hydrochloride salt formation via treatment with HCl gas in ethanol .
Optimization Tips: - Use HPLC to monitor reaction progress and purity (>95% by area normalization) .
- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize unreacted intermediates .
Q. Q2. How can the molecular conformation and intermolecular interactions of this compound be analyzed experimentally?
Methodological Answer:
- X-ray Crystallography: Determine bond lengths (e.g., C–S bond in thiazole: ~1.74 Å) and torsion angles (e.g., sulfonyl group orientation relative to the acetamide core) .
- Intermolecular Interactions: Identify hydrogen bonds (e.g., N–H⋯O=C interactions) and π-π stacking between aromatic rings using crystallographic data .
- DFT Calculations: Compare experimental geometries with B3LYP/6-311++G(d,p)-optimized structures to validate electronic effects (e.g., electron-withdrawing fluorophenyl group) .
Advanced Research Questions
Q. Q3. How should researchers design assays to evaluate the compound’s biological activity while addressing potential off-target effects?
Methodological Answer:
- Primary Screening: Use kinase inhibition assays (e.g., ATP-binding site competition) with recombinant enzymes (IC50 determination) .
- Selectivity Profiling: Test against a panel of 50+ kinases to identify off-target binding (e.g., using KINOMEscan® technology) .
- Cellular Models: Validate activity in cancer cell lines (e.g., MDA-MB-231) with dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI staining) .
- Counter-Screens: Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to rule out nonspecific effects .
Q. Q4. How can contradictory data in solubility and bioavailability studies be resolved?
Methodological Answer:
Q. Q5. What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Degradation Studies:
- Ecotoxicology:
Q. Q6. How can researchers optimize reaction conditions for scale-up synthesis while maintaining yield?
Methodological Answer:
- Process Parameters:
- Purification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
